9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
“9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known for their wide range of pharmacological activities . They are predominantly DNA intercalating agents , which means they can insert themselves between the base pairs of DNA. This property makes them useful in various applications, including antiviral treatments and cytotoxic agents .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, involves a multi-step protocol starting from isatin . The process includes the creation of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H10BrN3 . It has an average mass of 312.164 Da and a monoisotopic mass of 311.005798 Da .
Chemical Reactions Analysis
6H-indolo[2,3-b]quinoxaline derivatives, including “this compound”, have been found to exhibit a low reduction potential and high stability, making them suitable for use in nonaqueous redox flow batteries .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 298.14 g/mol, a computed XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It also has a topological polar surface area of 41.6 Ų .
Scientific Research Applications
Bioactive Properties and Therapeutic Applications
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline, as a derivative of quinoxaline, exhibits a wide spectrum of bioactive properties, making it a valuable compound in various scientific research areas, particularly in medicine and pharmacology. The quinoxaline structure serves as a fundamental pharmacophore due to its broad spectrum of bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The modification of the quinoxaline structure can yield a variety of biomedical applications, such as treatment for chronic and metabolic diseases (Pereira et al., 2015; Irfan et al., 2021).
Corrosion Inhibition
Quinoxaline derivatives, including this compound, have been recognized for their effectiveness as corrosion inhibitors. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, showing considerable efficiency against metallic corrosion (Verma et al., 2020).
Organic and Nanomaterial Synthesis
The compound's quinoxaline structure is employed in the synthesis of organic, macromolecular, and supramolecular systems due to its excellent π–π stacking ability and electron-deficient nature. These properties are crucial in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures (Segura et al., 2015).
Heterocyclic Compound Development
This compound is an integral part of heterocyclic compound development, which is pivotal in drug development programs. Drugs containing heterocyclic moieties are highly valued in combating human and animal diseases and disorders, serving as a significant component in the creation of biologically active compounds (Baranwal et al., 2022).
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts with DNA, causing changes in its structure and function. DNA plays a crucial role in cell division, growth, and function, making it a significant target for many pharmacological agents.
Mode of Action
This compound operates predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal biochemical pathways involved in DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be stable and effective in a variety of chemical environments . .
Future Directions
The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Therefore, future research could focus on exploring these properties further and developing new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton .
Biochemical Analysis
Biochemical Properties
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high stability, making it a promising candidate for use in redox flow batteries . It also exhibits high solubility, which is a crucial property for its interactions with various biomolecules .
Molecular Mechanism
Compounds in the indolo[2,3-b]quinoxaline family are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling .
Properties
IUPAC Name |
9-bromo-6-methylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFTRQRFPZGCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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